molecular formula C25H22F3NO7S B1149674 Cbz-L-Tyrosine benzyl ester triflate CAS No. 183070-41-9

Cbz-L-Tyrosine benzyl ester triflate

Cat. No.: B1149674
CAS No.: 183070-41-9
M. Wt: 537.5048896
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-L-Tyrosine benzyl ester triflate can be synthesized through a multi-step process involving the protection of the amino and hydroxyl groups of L-tyrosine. The typical synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Cbz-L-Tyrosine benzyl ester triflate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cbz-L-Tyrosine benzyl ester triflate involves its role as a protected amino acid derivativeThe benzyl protecting groups can be removed under mild conditions, revealing the active tyrosine residue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-L-Tyrosine benzyl ester triflate is unique due to its triflate group, which allows for selective substitution reactions. This makes it a versatile intermediate in organic synthesis and peptide chemistry .

Properties

IUPAC Name

benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3NO7S/c26-25(27,28)37(32,33)36-21-13-11-18(12-14-21)15-22(23(30)34-16-19-7-3-1-4-8-19)29-24(31)35-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,29,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDJKKOIYOSXFZ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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